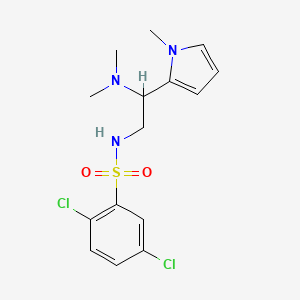

2,5-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide

Description

2,5-Dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,5-dichloro-substituted aromatic ring and a complex amine side chain. The side chain includes a dimethylamino group and a 1-methyl-pyrrole moiety, which contribute to its unique physicochemical properties. Sulfonamides are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, due to their ability to mimic biological sulfonic acid groups.

Properties

IUPAC Name |

2,5-dichloro-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O2S/c1-19(2)14(13-5-4-8-20(13)3)10-18-23(21,22)15-9-11(16)6-7-12(15)17/h4-9,14,18H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJNHPZJFHRORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound notable for its unique chemical structure and potential biological activities. With a molecular weight of approximately 355.88 g/mol, it features dichlorine substituents and a sulfonamide group, which are significant for various biological applications.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Similar compounds have demonstrated potential as:

- Antimicrobial agents : Particularly against fungal species.

- Anticancer agents : Through mechanisms that disrupt cellular processes.

- Enzyme inhibitors : By mimicking natural substrates.

Antifungal Activity

Research has indicated that compounds with similar structures exhibit antifungal properties. For instance, in vitro studies have shown that related pyrrole derivatives are effective against various Candida and Aspergillus species, with minimum inhibitory concentrations (MICs) ranging from 21.87 to 43.75 µg/ml for different fungal strains . This suggests that this compound may also possess similar antifungal capabilities.

The mechanism of action involves the sulfonamide group, which can mimic the structure of natural substrates. This allows the compound to bind to specific enzymes or receptors, inhibiting their activity and disrupting essential biological pathways. This property is crucial for its potential use in medicinal chemistry.

Synthesis and Derivatives

The synthesis of the compound typically involves several steps, including chlorination and pyrrole addition. The following table summarizes the synthetic routes:

| Step | Description |

|---|---|

| Chlorination | Introduction of chlorine atoms at the 2 and 5 positions of benzenesulfonamide. |

| Pyrrole Addition | Reaction with 1-methyl-1H-pyrrole in the presence of a base to form an intermediate. |

| Hydroxyethylation | Addition of a hydroxyethyl group under basic conditions to complete the synthesis. |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antifungal Efficacy : A study on related pyrrole derivatives demonstrated significant antifungal activity against Candida and Aspergillus species, which supports further exploration into the antifungal potential of this compound .

- Enzyme Inhibition : Research has shown that similar sulfonamides can effectively inhibit enzymes involved in critical metabolic pathways, indicating potential therapeutic applications in drug development.

- Cytotoxicity Studies : Investigations into cytotoxic effects revealed varying degrees of toxicity across different cell lines, necessitating further studies to establish safety profiles for therapeutic use.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally similar to 2,5-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide exhibit promising anticancer properties. This compound may inhibit specific proteins involved in tumor growth and proliferation.

Case Study: MDM2 Inhibition

A study demonstrated that this compound acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Inhibition of MDM2 leads to increased p53 activity, promoting apoptosis in cancer cells. The compound showed significant antiproliferative effects across various cancer cell lines.

Antimicrobial Properties

The sulfonamide group present in the compound suggests potential applications as an antimicrobial agent. Similar compounds have been studied for their efficacy against bacterial infections.

Case Study: Antibacterial Activity

In vitro studies have shown that derivatives of this compound possess antibacterial activity against resistant strains of bacteria, indicating its potential use in developing new antibiotics.

Antiparasitic Activity

Preliminary research indicates that this compound may also exhibit antiparasitic properties, particularly against malaria-causing parasites like Plasmodium falciparum.

Case Study: Malaria Treatment

A study focused on evaluating the efficacy of this compound against Plasmodium falciparum showed moderate activity, suggesting it could be a candidate for further optimization in antimalarial drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on functional groups, reactivity, and physical properties inferred from the evidence.

Comparison with Ethyl 4-(Dimethylamino) Benzoate and 2-(Dimethylamino) Ethyl Methacrylate

highlights the role of dimethylamino-containing co-initiators in resin systems. Ethyl 4-(dimethylamino) benzoate demonstrated superior reactivity (higher degree of conversion) and better physical properties in resins compared to 2-(dimethylamino) ethyl methacrylate .

The pyrrole moiety in the target compound may confer improved stability compared to the methacrylate derivative, as aromatic heterocycles often resist hydrolysis.

Comparison with Sulfonamide and Sulfonohydrazide Derivatives

lists 4-chloro-N'-(4,6-dimethylpyrimidin-2-yl)benzenesulfonohydrazide (CAS 790285-73-3), a sulfonohydrazide with a pyrimidine substituent. Unlike the target compound’s dimethylaminoethyl-pyrrole side chain, this derivative features a pyrimidine ring, which is more polar and capable of hydrogen bonding.

| Property | Target Compound | 4-Chloro-N'-(4,6-Dimethylpyrimidin-2-yl)benzenesulfonohydrazide |

|---|---|---|

| Functional Groups | Sulfonamide, chloro, dimethylamino, pyrrole | Sulfonohydrazide, chloro, pyrimidine |

| Polarity | Moderate (chloro and pyrrole reduce polarity) | High (pyrimidine and sulfonohydrazide enhance polarity) |

| Biological Interactions | Potential enzyme inhibition (sulfonamide motif) | Likely stronger hydrogen bonding (pyrimidine and hydrazide) |

Comparison with Heterocyclic Acetamides

The acetamide derivative 2-(4-acetylpiperazin-1-yl)-N-(3-cyanothiophen-2-yl)acetamide (CAS 794556-72-2) includes a thiophene and cyan group, which are electron-withdrawing. In contrast, the target compound’s pyrrole is electron-rich, suggesting divergent reactivity in electrophilic or nucleophilic environments.

| Property | Target Compound | 2-(4-Acetylpiperazin-1-yl)-N-(3-Cyanothiophen-2-yl)acetamide |

|---|---|---|

| Electron Effects | Electron-donating (pyrrole) | Electron-withdrawing (cyanothiophene) |

| Bioactivity | Potential CNS activity (dimethylamino group) | Likely kinase inhibition (thiophene and acetamide motifs) |

Key Research Findings and Implications

- Reactivity Trends: The dimethylaminoethyl group in the target compound may exhibit lower intrinsic reactivity compared to ethyl 4-(dimethylamino) benzoate, as seen in resin systems . However, additives like DPI could enhance its performance in synthetic applications.

- Structural Stability : The pyrrole ring likely improves resistance to degradation compared to aliphatic amine derivatives.

- Biological Potential: The sulfonamide core and chloro substituents align with known pharmacophores for antimicrobial and anti-inflammatory agents, though specific data are needed.

Q & A

Q. Table 1: Example Synthesis Conditions from Analogous Compounds

| Step | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| Sulfonylation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 72h, RT | 75% | |

| Chlorination | POCl3, DMF (catalyst), 80°C | 82% |

Advanced: How can contradictory bioactivity data for this compound be resolved across different assays?

Methodological Answer :

Contradictions often arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO), pH, or incubation time. For example, receptor binding affinity may differ due to pH-sensitive sulfonamide protonation .

- Concentration Gradients : Test dose-response curves (0.1–100 μM) to identify non-linear effects .

- Metabolic Stability : Use liver microsome assays to assess if rapid degradation in certain models skews results .

Q. Recommended Workflow :

Replicate Assays under standardized conditions (e.g., pH 7.4, 37°C).

Cross-Validate using orthogonal methods (e.g., SPR for binding vs. functional cAMP assays) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Q. Methodological Answer :

- 1H/13C NMR : Assign peaks for the dichlorobenzene (δ 7.2–7.8 ppm), dimethylamino group (δ 2.2–2.8 ppm), and pyrrole ring (δ 5.5–6.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass within 3 ppm error .

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the sulfonamide and pyrrole moieties .

Advanced: How can computational modeling optimize the synthesis pathway or predict biological targets?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., sulfonylation vs. cyclization) .

- Molecular Docking : Screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase) to prioritize targets .

- Retrosynthetic Analysis : Tools like Synthia™ or Reaxys® suggest alternative reagents (e.g., replacing EDC with DCC for higher yields) .

Q. Table 2: Example DFT Results for Reaction Barriers

| Reaction Step | Energy Barrier (kcal/mol) | Solvent Model |

|---|---|---|

| Sulfonylation | 22.3 | Acetonitrile (PCM) |

| Cyclization | 18.9 | Dichloromethane (SMD) |

Basic: What are the stability considerations for this compound during storage?

Q. Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N2/Ar) at -20°C in amber vials to prevent hydrolysis of the sulfonamide bond .

- Light Sensitivity : UV exposure may degrade the pyrrole ring; use UV-stabilized containers .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Q. Methodological Answer :

- Pyrrole Substitution : Replace 1-methyl with bulkier groups (e.g., isopropyl) to enhance lipophilicity and BBB penetration .

- Sulfonamide Linker : Shorten the ethyl spacer to reduce conformational flexibility and improve target binding .

- Chlorine Positioning : Compare 2,5-dichloro vs. 3,5-dichloro analogs to map steric vs. electronic effects .

Q. Table 3: SAR Data for Analogous Sulfonamides

| Modification | IC50 (nM) | Solubility (µg/mL) |

|---|---|---|

| 2,5-Dichloro | 45 ± 3 | 12.5 |

| 3,5-Dichloro | 120 ± 8 | 8.2 |

Basic: What solvents and catalysts are optimal for large-scale recrystallization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.